![molecular formula C3H5N3O3S B1621658 4-methyl-4H-1,2,4-triazole-3-sulfonic acid CAS No. 29982-43-2](/img/structure/B1621658.png)
4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Overview
Description
4-Methyl-4H-1,2,4-triazole-3-sulfonic acid is a chemical compound with the molecular formula C3H5N3O3S . It has a molecular weight of 163.16 . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Corrosion Inhibition
- Mild Steel Corrosion Protection : A derivative, 4-MTHT, has been identified as a highly effective inhibitor for mild steel corrosion in acidic media. In studies, it exhibited inhibition efficiencies up to 99% in 1 M hydrochloric acid and 80% in 0.5 M sulphuric acid, following Langmuir's adsorption isotherm in both acids (Lagrenée et al., 2002).
- Adsorption on Steel Surface : Further research into 4-MTHT and similar derivatives demonstrated their effectiveness in protecting mild steel in hydrochloric acid solution. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model, with the maximum inhibition efficiency of 99.6% noted for 4-MTHT (Bentiss et al., 2007).
Chemical Synthesis and Crystal Structure Analysis
- Sulfone Derivatives Synthesis : Sulfone derivatives containing 1,2,4-triazole moieties have been synthesized, starting from gallic acid. These derivatives were then catalytically oxidized to the title sulfones with high yield and confirmed by various spectroscopic methods and X-ray crystallography (Xu et al., 2010).
Electrochemical Studies and Applications
- Copper Corrosion Inhibition : A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) revealed its potential as a novel corrosion inhibitor for copper, with inhibition efficiency of over 94% in 3.5% NaCl solution. This was analyzed using various electrochemical and surface analysis techniques (Chauhan et al., 2019).
Polymer Science
- Enhanced Proton Conductivity in Fuel Cells : Triazole-grafted sulfonated poly(arylene ether ketone sulfone)s were fabricated to improve proton conductivity in fuel cells. The introduction of triazole groups significantly enhanced thermal properties, oxidative stability, and proton conductivity (Li et al., 2016).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles, which have been associated with diverse biological activities .
Mode of Action
It is known that triazoles can interact with various biological targets through different mechanisms . For instance, some triazoles can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
Triazoles in general have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial for determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Triazoles have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the biological system .
properties
IUPAC Name |
4-methyl-1,2,4-triazole-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIWKLGRGUOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394185 | |
Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29982-43-2 | |
Record name | 4-methyl-4H-1,2,4-triazole-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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